Precursor molecule: 7-CI-indole is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science []. By introducing different functional groups at specific positions on the 7-CI-indole core, scientists can create new molecules with diverse properties.
Pharmaceutical development: Due to its structural similarity to biologically active molecules, 7-CI-indole is being explored for its potential therapeutic properties. Researchers are investigating whether it can be modified to target specific diseases [].
Organic electronics: The unique electronic properties of 7-CI-indole make it a candidate material for organic electronics applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) [].
7-Chloroindole is an organic compound with the molecular formula and a molecular mass of 151.59 g/mol. It is a derivative of indole, characterized by the presence of a chlorine atom at the seventh position of the indole ring. The compound appears as a light yellow solid with a melting point ranging from 56 to 57 °C . Its structure can be represented by the InChI key WMYQAKANKREQLM-UHFFFAOYSA-N and the SMILES notation ClC1=CC=CC=2C=CNC12 .
7-Chloroindole exhibits notable biological activity, particularly in pharmacology and biochemistry. It has been studied for its potential as:
Interaction studies of 7-chloroindole focus on its behavior with various biological targets:
Several compounds are structurally similar to 7-chloroindole. Here are some notable examples:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Indole | Base structure without chlorine | Found naturally; serves as a building block |
| 5-Chloroindole | Chlorine at the fifth position | Different biological activity profile |
| 6-Chloroindole | Chlorine at the sixth position | Potentially different reactivity and stability |
| 7-Bromoindole | Bromine instead of chlorine | Different electrophilic properties |
The unique feature of 7-chloroindole lies in its specific position of chlorination on the indole ring, which influences its reactivity and biological activity differently compared to its analogs. This positional specificity often results in distinct pharmacological properties that can be exploited for medicinal chemistry applications.
Irritant